molecular formula C49H62N10O13S2 B013101 Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 CAS No. 25679-24-7

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2

Cat. No.: B013101
CAS No.: 25679-24-7
M. Wt: 1063.2 g/mol
InChI Key: ZBTPHEHKAHBSMT-YRVFCXMDSA-N
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Description

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 is an eight-membered oligopeptide consisting of Asp, Tyr, Met, Gly, Trp, Met, As and Phe-NH2 residues joined in sequence. It has a role as a human metabolite, a rat metabolite and a mouse metabolite. It is an oligopeptide and a peptidyl amide.

Mechanism of Action

Target of Action

The primary target of Cholecystokinin Octapeptide, desulfated, also known as CCK(26-33) Desulfated, is the Cholecystokinin Receptor (CCKR) . This receptor is a G-protein coupled receptor located in the gastrointestinal system and the central nervous system .

Mode of Action

CCK(26-33) Desulfated interacts with its target, the CCKR, to stimulate various physiological responses. It acts as an agonist at the receptor, meaning it binds to the receptor and activates it . This activation triggers a cascade of intracellular events, leading to the physiological responses associated with CCK, such as the release of digestive enzymes and the contraction of the gallbladder .

Biochemical Pathways

Upon activation of the CCKR by CCK(26-33) Desulfated, several biochemical pathways are affected. One of the key pathways is the Phospholipase C pathway , which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules further trigger the release of calcium ions and the activation of protein kinase C, respectively . These events lead to various downstream effects, including the release of digestive enzymes and the contraction of the gallbladder .

Pharmacokinetics

As a peptide, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

The activation of the CCKR by CCK(26-33) Desulfated leads to several molecular and cellular effects. These include the release of digestive enzymes from the pancreas, contraction of the gallbladder, slowing of gastric emptying, and induction of satiety . These effects facilitate digestion and regulate food intake .

Action Environment

The action, efficacy, and stability of CCK(26-33) Desulfated can be influenced by various environmental factors. For instance, the presence of food in the stomach can enhance the release of CCK, thereby potentiating its effects . Additionally, the stability of CCK(26-33) Desulfated can be affected by pH and temperature, with extreme conditions potentially leading to degradation of the peptide .

Biochemical Analysis

Biochemical Properties

Cholecystokinin Octapeptide, desulfated, interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It acts both as a hormone and a neurotransmitter and is found in the gastrointestinal (GI) system and the central nervous system . It is a satiety peptide that inhibits food intake .

Cellular Effects

Cholecystokinin Octapeptide, desulfated, has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Properties

CAS No.

25679-24-7

Molecular Formula

C49H62N10O13S2

Molecular Weight

1063.2 g/mol

IUPAC Name

(3S,6S)-3-amino-6-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-hydrazinyl-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-7-(4-hydroxyphenyl)-4,5-dioxoheptanoic acid

InChI

InChI=1S/C49H62N10O13S2/c1-73-18-16-34(46(69)56-36(20-28-12-14-30(60)15-13-28)44(67)43(66)32(50)23-41(62)63)54-40(61)26-53-45(68)37(22-29-25-52-33-11-7-6-10-31(29)33)57-47(70)35(17-19-74-2)55-48(71)38(24-42(64)65)58-49(72)39(59-51)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,59-60H,16-24,26,50-51H2,1-2H3,(H,53,68)(H,54,61)(H,55,71)(H,56,69)(H,57,70)(H,58,72)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

ZBTPHEHKAHBSMT-YRVFCXMDSA-N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(=O)[C@H](CC(=O)O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NN

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(=O)C(CC(=O)O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NN

sequence

DYMGWMDF

Synonyms

des(SO3)CCK-8
desulfated cholecystokinin-8
desulfated sincalide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
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